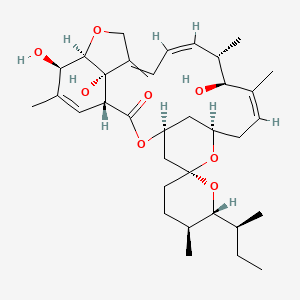![molecular formula C66H68CaF2N4O12 B601605 Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 265989-46-6](/img/structure/B601605.png)
Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Übersicht
Beschreibung
2-hydroxy Atorvastatin is an active metabolite of the HMG-CoA reductase inhibitor atorvastatin. 2-hydroxy Atorvastatin is formed from atorvastatin by the cytochrome P450 (CYP) isoform CYP3A4. It inhibits lipid hydroperoxide formation and copper sulfate-induced thiobarbituric acid reactive substances (TBARS) formation in 1,2-dilinoleoyl-sn-glycero-3-PC (DLPC; ) vesicles and human LDL, respectively, in a concentration-dependent manner. 2-hydroxy Atorvastatin reduces cell death induced by oxygen-glucose deprivation (OGD) in primary rat cortical neurons and increases phosphorylation of cAMP-response-element-binding protein (CREB) in GABAergic neurons when used at a concentration of 600 nM following OGD.
Wissenschaftliche Forschungsanwendungen
Synthesis and Impurities
- The compound has been involved in the synthesis of novel impurities in a specific atorvastatin intermediate. This process includes the characterization of novel impurities using spectral techniques like IR, 1H NMR, 13C NMR, and mass spectroscopy (Naidu & Sharma, 2017).
Related Substances and Drug Candidates
- This compound is related to substances under investigation as anti-hypercholesterolemic drug candidates. These substances have been synthesized and characterized, contributing to the quality control of new drug candidates (Zhou Wei-cheng, 2010).
Calcium Ionophores and Probes
- It is relevant in the development of calcium ionophores and fluoroionophores, particularly for cell-based assays. These probes improve deficiencies in existing probes and respond to calcium binding with significant fluorescence increases. This application is crucial for studying G-protein coupled receptor activation or ion channel modulation (Gee, Rukavishnikov & Rothe, 2003).
Modulatory Properties
- The compound has potential calcium modulatory properties. Research on related structures revealed interesting steric interactions and bonding patterns, which might inform future pharmacological applications (Linden, Şafak & Şimşek, 1998).
Chelator Synthesis and Evaluation
- Its derivatives have been used in synthesizing fluorinated calcium ion chelators. These chelators are crucial for determining cytosolic Ca2+ ion levels in cells and tissues, offering valuable insights into cellular processes (Levy, Murphy, Raju & London, 1992).
Crystal Structure of Calcium Complexes
- Research into the crystal structure of calcium complexes involving this compound has provided valuable information on the coordination and binding properties of calcium, aiding in the development of new calcium indicators and probes (Gerig, Singh, Levy & London, 1987).
Eigenschaften
IUPAC Name |
calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCWNJZXNVSDOU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H68CaF2N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1187.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3S)-3-amino-1-[amino-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-ol;trihydrochloride](/img/structure/B601524.png)






![9-[(3aS)-3a,6-dihydroxy-1,3,4,5,6,6a-hexahydrocyclopenta[c]furan-4-yl]-2-amino-1H-purin-6-one](/img/structure/B601534.png)




![9-[[2-Chloroprop-2-en-1-yl)oxy]methyl]guanine](/img/structure/B601545.png)
